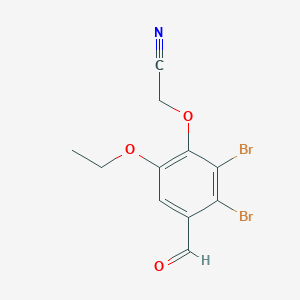

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

Description

BenchChem offers high-quality (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO3/c1-2-16-8-5-7(6-15)9(12)10(13)11(8)17-4-3-14/h5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQSDQRIYOAZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Properties, Synthesis, and Applications of (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile Scaffolds

Executive Summary

In modern drug discovery and advanced organic synthesis, highly functionalized aromatic building blocks are critical for accessing complex heterocyclic pharmacophores. This whitepaper provides an in-depth technical analysis of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832677-47-1) [] and its monobromo analog, (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832674-63-2) [2]. As a Senior Application Scientist, I will deconstruct the physicochemical properties of these advanced building blocks (ABBs), detail their synthesis from commercially available precursors, and provide self-validating protocols for their primary downstream application: the construction of 7-ethoxybenzofuran-5-carbaldehyde derivatives via palladium-catalyzed intramolecular

Physicochemical Properties & Structural Analysis

The structural architecture of these scaffolds is deliberately engineered to provide orthogonal reactivity handles. The ether-linked acetonitrile moiety serves as an internal carbon nucleophile under basic conditions, while the ortho-bromo substituent acts as the electrophilic partner for transition-metal cross-coupling[4]. The formyl group provides a handle for late-stage functionalization (e.g., reductive amination, Wittig olefination).

Table 1: Comparative Molecular Descriptors

| Property | Monobromo Scaffold | Dibromo Scaffold |

| CAS Registry Number | 832674-63-2[2] | 832677-47-1[] |

| IUPAC Name | (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile | (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile |

| Molecular Formula | C₁₁H₁₀BrNO₃ | C₁₁H₉Br₂NO₃ |

| Molecular Weight | 284.11 g/mol | 363.00 g/mol [] |

| Key Functionalities | Ortho-bromo, para-formyl, | Ortho/meta-dibromo, para-formyl, |

| Electronic Profile | Push-pull system (Ethoxy donor, Formyl acceptor) | Highly electron-deficient aromatic core |

| Primary Synthetic Utility | Benzofuran core synthesis[4] | Highly substituted halogenated heterocycles |

Mechanistic Pathways: Synthesis of the Building Block

The synthesis of these scaffolds relies on the strategic functionalization of ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). The sequence involves an electrophilic aromatic bromination followed by a chemoselective O-alkylation.

Causal Experimental Design: O-Alkylation

To install the phenoxyacetonitrile group, we utilize potassium carbonate (

Synthetic workflow for monobromo and dibromo (ethoxy-formylphenoxy)acetonitrile scaffolds.

Self-Validating Protocol: O-Alkylation

-

Preparation: Charge a flame-dried round-bottom flask with 5-bromo-3-ethoxy-4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) and anhydrous

(2.0 equiv, 20 mmol). -

Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M, 50 mL) under an argon atmosphere. Stir at room temperature for 15 minutes to pre-form the phenoxide anion (solution turns deep yellow).

-

Electrophile Introduction: Dropwise add bromoacetonitrile (1.2 equiv, 12 mmol) via syringe.

-

Reaction Execution: Elevate the temperature to 65 °C. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (

, stains strongly with -

Quench & Extraction: After complete conversion (4-6 hours), cool to room temperature and quench with ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Wash the combined organics with 5% aqueous LiCl (

mL) to remove residual DMF. Dry over

Downstream Applications: Intramolecular Cyclization to Benzofurans

The most powerful application of the ortho-bromophenoxyacetonitrile motif is its transformation into highly substituted benzofurans via palladium-catalyzed intramolecular

Mechanistic Causality in Pd-Catalysis

We recommend a catalyst system comprising

-

The Ligand Effect: The bulky ligand accelerates the reductive elimination step—often the bottleneck in forming sterically congested five-membered rings—while its electron-rich nature facilitates the initial oxidative addition into the robust

bond. -

The Base Effect: We utilize anhydrous

in toluene. As a mild, insoluble inorganic base, it slowly dissolves to provide a steady, low concentration of the active base. This controlled deprotonation of the nitrile's

Catalytic cycle of the Pd-mediated intramolecular alpha-arylation to form benzofurans.

Self-Validating Protocol: Pd-Catalyzed Cyclization

-

Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

(5 mol%) and XPhos (10 mol%) in a Schlenk tube. Add anhydrous Toluene (2 mL) and stir for 10 minutes until a homogeneous pre-catalyst solution forms. -

Substrate & Base Loading: To a separate flame-dried reaction vial, add (2-bromo-6-ethoxy-4-formylphenoxy)acetonitrile (1.0 equiv, 1.0 mmol) and finely milled anhydrous

(2.5 equiv, 2.5 mmol). -

Reaction Assembly: Transfer the pre-catalyst solution to the reaction vial. Dilute with additional anhydrous Toluene to reach a final substrate concentration of 0.1 M.

-

Thermal Cyclization: Seal the vial, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

-

Validation & Workup: Cool to room temperature. Validation: GC-MS or LC-MS should indicate the complete disappearance of the starting mass (m/z 283/285) and the appearance of the cyclized product mass (loss of HBr). Filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated palladium black, eluting with EtOAc.

-

Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the functionalized benzofuran.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized (2-bromo-6-ethoxy-4-formylphenoxy)acetonitrile, the following analytical benchmarks must be met:

-

NMR (

-

FT-IR Spectroscopy: A sharp, distinct absorption band at

References

-arylation of ketones | Source: Proceedings of the National Academy of Sciences (PNAS) | URL: [Link] 4.[4] Title: (4-Bromo-2-formylphenoxy)acetonitrile - Palladium-Catalyzed Synthesis of Benzofuran Derivatives | Source: BenchChem | URL:Sources

Structure and reactivity of 2,3-dibromo-4-formyl-6-ethoxyphenoxyacetonitrile

The following technical guide details the structural characteristics, synthesis, and reactivity profile of 2,3-dibromo-4-formyl-6-ethoxyphenoxyacetonitrile . This document is designed for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a dense-functionality scaffold (DFS) for constructing complex heterocyclic systems.

CAS Registry Number: (Analogous to 827592-88-1, methyl ester variant)

Chemical Formula: C

Executive Summary

2,3-Dibromo-4-formyl-6-ethoxyphenoxyacetonitrile is a highly functionalized aromatic building block characterized by a "crowded" substitution pattern. It integrates three distinct reactive handles—an electrophilic aldehyde, a reducible/hydrolyzable nitrile, and two aryl bromides—around an electron-rich ethoxy-phenoxy core.

This molecule serves as a critical "lynchpin intermediate" in the synthesis of fused heterocyclic alkaloids (e.g., benzofurans, indoles) and pharmacophores targeting acetylcholinesterase (AChE) inhibition, analogous to Galanthamine derivatives. Its specific 2,3-dibromo substitution pattern allows for regioselective cross-coupling strategies, enabling the sequential introduction of aryl or alkyl groups.

Structural Analysis & Physicochemical Properties[1]

The molecule features a penta-substituted benzene ring, resulting in significant steric strain and unique electronic properties.

| Feature | Description | Electronic Effect |

| Position 1 (O-CH | Cyanomethoxy group | Inductive withdrawal ( |

| Position 2, 3 (Br) | Vicinal Dibromides | Steric crowding; C2 is sterically encumbered by the ether; C3 is flanked by Br and CHO. |

| Position 4 (CHO) | Formyl group | Strong electron-withdrawing (-M), directs nucleophiles to meta positions (though blocked). |

| Position 6 (OEt) | Ethoxy group | Strong electron-donating (+M), increases lipophilicity. |

Steric Conformation: The ethoxy group at C6 and the cyanomethoxy group at C1 likely adopt a twisted conformation relative to the aromatic plane to minimize repulsion with the C2-bromide. This "out-of-plane" orientation exposes the C4-aldehyde to nucleophilic attack while shielding the C2-bromide from bulky catalysts.

Synthetic Production Protocol

The synthesis typically proceeds via the functionalization of a phenolic precursor derived from ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). The critical step is the O-alkylation of the phenol with chloroacetonitrile.

Core Synthesis Workflow

-

Precursor Preparation: Bromination of 3-ethoxy-4-hydroxybenzaldehyde. (Note: Standard bromination yields the 5-bromo derivative; obtaining the 2,3-dibromo isomer requires forcing conditions or specific directing groups).

-

Alkylation: Nucleophilic substitution (

) of chloroacetonitrile by the phenoxide ion.

Figure 1: Synthetic pathway from Ethylvanillin. The regioselectivity of the bromination step is critical.

Detailed Protocol: O-Alkylation (Step 2)

Reagents: 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde (1.0 equiv), Chloroacetonitrile (1.2 equiv), Potassium Carbonate (anhydrous, 2.0 equiv), Potassium Iodide (0.1 equiv, catalyst). Solvent: DMF or Acetone (dry).

-

Charge: Dissolve the phenol intermediate in DMF under

atmosphere. -

Deprotonation: Add

and stir at room temperature for 30 min to generate the phenoxide. The color typically shifts to bright yellow/orange. -

Addition: Add

followed by dropwise addition of chloroacetonitrile. -

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Pour into ice-water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Acetonitrile.

Reactivity & Chemo-Selectivity

The molecule possesses three orthogonal reactive centers, allowing for divergent synthesis.

A. Aldehyde (C4): Condensation & Amination

The C4-formyl group is the most electrophilic site. It is activated by the electron-withdrawing bromines at C3.

-

Knoevenagel Condensation: Reacts with malonic acid derivatives to form cinnamic acids.

-

Reductive Amination: Key for alkaloid synthesis. Reaction with primary amines followed by

reduction yields benzylamines.

B. Nitrile (Side Chain): Cyclization Precursor

The cyanomethoxy group is a masked carboxylic acid or amine.

-

Thorpe-Ziegler Cyclization: Under strong base (e.g.,

), the methylene proton ( -

Reduction: Catalytic hydrogenation (

, Raney Ni) converts the nitrile to an ethylamine side chain (

C. Aryl Bromides (C2, C3): Regioselective Coupling

The two bromine atoms are electronically similar but sterically distinct.

-

C3-Bromine: Flanked by Br and CHO.[1] The aldehyde (electron-withdrawing) activates this position for oxidative addition (

). -

C2-Bromine: Flanked by the bulky ethoxy and cyanomethoxy groups. It is more sterically hindered and likely less reactive in Suzuki/Stille couplings compared to C3.

-

Strategy: Perform cross-coupling at C3 first (controlled by stoichiometry and temperature), then at C2.

Reactivity Manifold

Figure 2: Divergent reactivity profile allowing access to three distinct chemical spaces.

Application Case Study: Benzofuran Synthesis

A primary application of this scaffold is the construction of substituted benzofurans , a core structure in many anti-arrhythmic and anti-tumor drugs.

Mechanism:

-

Step 1: The aldehyde is protected (acetal formation).

-

Step 2: The nitrile is hydrolyzed to a carboxylic acid or ester.

-

Step 3: An intramolecular cyclization is induced between the side chain oxygen/carbon and the C2-bromide (via Pd-catalyzed intramolecular etherification or Heck-type reaction if the side chain is modified to an alkene).

Alternatively, reaction with ethyl bromoacetate followed by cyclization yields benzofuran-2-carboxylates.

Safety & Handling

-

Hazards: As an

-halo nitrile derivative (precursor) and aromatic aldehyde, assume high toxicity via inhalation and skin contact. Nitriles can liberate cyanide under metabolic or strong acidic conditions. -

Sensitizer: Benzaldehydes and alkyl bromides are potent skin sensitizers.

-

Storage: Store under inert gas (

or

References

-

ChemScene. (2024). Methyl 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate - Product Analysis. Retrieved from

-

PubChem. (2024).[2] 2-(2-Bromo-4-formylphenoxy)acetonitrile Compound Summary. National Library of Medicine. Retrieved from [2]

-

BenchChem. (2024). Structure and Synthesis of Brominated Phenoxyacetonitriles. Retrieved from

-

Thieme Chemistry. (2010). Synthesis by Formylation of Arene—Hydrogen Bonds. Science of Synthesis. Retrieved from

Sources

Polyfunctionalized Benzene Scaffolds: A Technical Guide for Medicinal Chemistry Libraries

Strategic Imperative: The Benzene Scaffold in Modern Drug Discovery

Despite the increasing push for 3D complexity (Fsp³ character) in drug candidates, the benzene ring remains the quintessential "privileged structure" in medicinal chemistry. Its thermodynamic stability, rigid planar geometry, and capacity for orthogonal functionalization make it an ideal hub for displaying pharmacophores in precise vectors.

However, the utility of a benzene scaffold in high-throughput screening (HTS) or DNA-encoded libraries (DEL) is directly proportional to its substitution density . Mono- or di-substituted benzenes utilize only a fraction of the available chemical space. To access novel biological targets (e.g., protein-protein interactions), chemists must exploit polyfunctionalized benzenes —scaffolds where 3, 4, or even 5 positions are decorated with distinct vectors.

This guide details the synthetic logic required to construct these high-density scaffolds with regiochemical precision, moving beyond traditional Electrophilic Aromatic Substitution (EAS) into the realm of transition-metal catalysis and thermodynamic rearrangement.

Synthetic Logic: Orthogonality and Regiocontrol

Constructing a polyfunctionalized benzene requires a "chess-like" strategy where the order of operations is dictated by the reactivity hierarchy of the substituents.

The Halogen Hierarchy (Chemoselectivity)

The cornerstone of sequential functionalization is the exploitation of bond dissociation energies (BDE). In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition follows the order:

C–I > C–Br > C–Cl >> C–F [1]

This hierarchy allows for iterative cross-coupling . A medicinal chemist can install a specific R-group at the iodine position at room temperature, leaving a bromine substituent intact for a subsequent reaction at elevated temperatures (Palani et al., 2021).

The Halogen Dance (Thermodynamic Regiocontrol)

When kinetic control (DoM - Directed Ortho Metalation) fails to access a specific substitution pattern, the Halogen Dance (HD) reaction offers a thermodynamic solution.

-

Mechanism: HD is a base-catalyzed rearrangement where a halogen atom migrates to a more stable position on the aromatic ring. It typically proceeds via a "lithium-halogen exchange" cascade.

-

Utility: It allows access to sterically congested or "meta" positions that are inaccessible via standard EAS or DoM. For example, treating a 1,2,4-tribromobenzene derivative with a hindered base (LDA) can migrate a bromine to the 1,3,5-position, driven by the stability of the resulting lithiated intermediate (Schnürch et al., 2007).

Late-Stage C-H Activation

To maximize library diversity without pre-functionalizing every precursor, C-H activation utilizes directing groups (e.g., amides, pyridines) to install functional groups at the ortho or meta positions of a late-stage intermediate. This is particularly valuable for "scaffold hopping" in lead optimization.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing a tri-functionalized benzene scaffold, differentiating between Kinetic Control (DoM) and Thermodynamic Control (Halogen Dance).

Caption: Decision logic for regioselective functionalization of benzene scaffolds via kinetic vs. thermodynamic control.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselective functionalization of a mixed-halogen scaffold (1-bromo-4-iodobenzene). This workflow validates the "Halogen Hierarchy" principle, ensuring the Iodine is coupled exclusively while preserving the Bromine for a second diversification step.

Objective: Synthesize 4'-methyl-[1,1'-biphenyl]-4-yl bromide from 1-bromo-4-iodobenzene.

Reagents & Equipment

-

Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)

-

Coupling Partner: 4-Tolylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 mol%) — Chosen for mild oxidative addition selectivity.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

-

Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle vacuum/Argon three times to ensure an inert atmosphere.

-

-

Reaction Assembly:

-

Add 1-Bromo-4-iodobenzene (1.0 mmol) and 4-Tolylboronic acid (1.1 mmol) to the flask.

-

Add Pd(PPh₃)₄ (0.03 mmol). Note: Add catalyst last to solids or as a solution to prevent premature deactivation.

-

Inject degassed DME (10 mL) via syringe.

-

Inject Na₂CO₃ solution (2M, 2 mL).

-

-

Execution (The Critical Control Point):

-

Temperature Control: Heat the reaction to 60°C .

-

Why? At 60°C, Pd(0) inserts rapidly into the C–I bond (BDE ~65 kcal/mol) but is kinetically slow to insert into the C–Br bond (BDE ~81 kcal/mol). Heating to reflux (85°C+) increases the risk of "scrambling" or double coupling.

-

Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS every 30 minutes. The starting material (R-I) should disappear, while the mono-coupled product appears.

-

-

Work-up & Purification:

-

Once conversion is complete (~2-4 hours), cool to room temperature.

-

Dilute with diethyl ether and wash with water (2x) and brine (1x).

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Validation: 1H NMR should show the preservation of the para-substitution pattern relative to the bromine (distinctive shift of protons ortho to Br).

-

Data Summary: Halogen Reactivity Rates

| Bond Type | BDE (kcal/mol) | Relative Reactivity (Pd-Cat) | Recommended Temp (Suzuki) |

| C–I | ~65 | High (Fastest) | 25°C – 60°C |

| C–Br | ~81 | Moderate | 60°C – 100°C |

| C–Cl | ~96 | Low (Slowest) | >100°C (Special Ligands req.) |

| C–F | ~116 | Inert | N/A (Requires Ni/activation) |

Library Design Vectors

When designing a library based on these scaffolds, diversity is not just about "count" but about physicochemical coverage .

-

Vector 1 (The Anchor): Usually a solubilizing group or a linker for DEL attachment (e.g., Carboxylic acid, Amine).

-

Vector 2 (The Probe): A diverse set of heteroaromatics to explore Pi-stacking or H-bond interactions.

-

Vector 3 (The 3D Element): To counteract the flatness of benzene, the third vector should introduce sp³ character (e.g., morpholine, spiro-cycles, or chiral alkyl chains).

Graphviz Workflow for Library Generation:

Caption: Sequential diversification workflow transforming a poly-halogenated core into a medicinal chemistry library.

References

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[1][2][3][4] Chemical Reviews, 121(17), 10836–10916. Link

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[5] Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046–1057.[5][6] Link

-

Zhang, H., Lin, Z., Cai, Y., Zhang, Y., & Xia, H. (2023).[3] Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Chemical Science, 14, 1823-1832. Link

-

Davies, H. M. L., et al. (2020).[7][8] Efficient Synthesis of Polyfunctionalized Benzenes in Water via Persulfate-promoted Benzannulation.[9] Journal of Visualized Experiments, (154), e60767. Link

-

Yin, L., Wang, Y., & Xie, H. (2021).[10] Regioselective Synthesis of Tetrasubstituted Benzenes via Co-Catalyzed Cycloaddition. The Journal of Organic Chemistry, 86(16), 11011–11024. Link

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

- 5. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Efficient Synthesis of Polyfunctionalized Benzenes in Water via Persulfate-promoted Benzannulation of α,β-Unsaturated Compounds and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Precision Synthesis of Substituted Phenoxyacetonitrile Derivatives with Aldehyde Handles

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

Phenoxyacetonitrile derivatives possessing aldehyde handles (e.g., 4-(cyanomethoxy)benzaldehyde) are high-value bifunctional scaffolds in medicinal chemistry. They serve as "linchpin" intermediates: the aldehyde allows for rapid diversification via reductive amination, Wittig olefination, or multicomponent reactions, while the nitrile group provides a latent pharmacophore (tetrazole, amidine) or a metabolic blocking site.

This guide focuses on the chemoselective synthesis of these scaffolds. While multiple retrosynthetic disconnections exist, field experience dictates that the

Retrosynthetic Logic

The target molecule is best disconnected at the ether linkage. This approach utilizes inexpensive, commercially available hydroxybenzaldehydes and avoids the need to introduce the sensitive formyl group at a late stage.

Caption: Retrosynthetic disconnection strategy favoring the convergent assembly of the ether linkage.

Core Protocol: The "Gold Standard" Alkylation

Objective: Synthesis of 4-(cyanomethoxy)benzaldehyde from 4-hydroxybenzaldehyde.

Reaction Type: Williamson Ether Synthesis (

Mechanistic Insight

The reaction proceeds via the attack of a phenoxide anion on the

-

The Nucleophile: The acidity of the phenol (

for 4-hydroxybenzaldehyde) allows deprotonation by weak bases like -

The Electrophile: Chloroacetonitrile is less reactive than bromoacetonitrile but cheaper and more stable. The addition of catalytic Potassium Iodide (KI) generates iodoacetonitrile in situ (Finkelstein reaction), significantly accelerating the rate without increasing the thermal load.

Reagents & Equipment

| Reagent | Equiv.[2] | Role | Critical Attribute |

| Substituted Hydroxybenzaldehyde | 1.0 | Substrate | Dry, free of water.[3] |

| Chloroacetonitrile | 1.2 | Electrophile | HIGHLY TOXIC. Handle in fume hood. |

| Potassium Carbonate ( | 2.0 | Base | Anhydrous, finely ground (increases surface area). |

| Potassium Iodide (KI) | 0.1 | Catalyst | Increases reaction rate via I- exchange. |

| Acetone or DMF | Solvent | Medium | Acetone: Easy workup, slower rate. DMF: Fast rate, harder workup. |

Step-by-Step Methodology

Note: This protocol uses Acetone for ease of purification. For sterically hindered phenols (e.g., 3,5-dimethoxy), switch to DMF at

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxybenzaldehyde (10 mmol) and anhydrous

(20 mmol) in Acetone (30 mL). -

Catalyst Addition: Add KI (1.0 mmol). Stir vigorously at Room Temperature (RT) for 15 minutes. Why? This pre-deprotonation phase ensures the phenoxide is formed before the electrophile is introduced, minimizing side reactions.

-

Alkylation: Add Chloroacetonitrile (12 mmol) dropwise via syringe.

-

Safety: Chloroacetonitrile is a potent lachrymator and nitrile source. Double-glove and use a bleach trap for waste.

-

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

) for 4–6 hours.-

Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot will shift upwards (

increases) as the polar -OH is capped.

-

-

Workup (The "Emulsion-Free" Method):

-

Cool reaction to RT.

-

Filter off the inorganic salts (

/KCl) through a pad of Celite. Wash the pad with Acetone. -

Concentrate the filtrate under reduced pressure to remove Acetone.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (

) followed by Brine ( -

Tip: If using DMF, wash with 5% LiCl solution to strip DMF into the aqueous phase.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Critical Process Parameters (CPPs) & Optimization

Success depends on controlling specific variables. The table below guides optimization based on substrate difficulty.

| Variable | Standard Condition | Optimization for Hindered Substrates | Rationale |

| Base | Cesium's "cesium effect" (larger cation radius) creates a "naked" phenoxide, increasing nucleophilicity. | ||

| Solvent | Acetone | DMF or NMP | Polar aprotic solvents like DMF better solvate the cation, leaving the anion free to react. |

| Temperature | Reflux ( | Higher activation energy required for electron-rich or bulky phenols. | |

| Electrophile | Cl-CH2-CN | Br-CH2-CN | Bromide is a better leaving group ( |

Experimental Workflow Visualization

Caption: Operational workflow for the synthesis of phenoxyacetonitrile derivatives.

Troubleshooting & Scientific Integrity

Common Failure Modes

-

Hydrolysis of Nitrile:

-

C-Alkylation:

-

Aldehyde Oxidation:

Self-Validating the Protocol

-

IR Spectroscopy: Look for two distinct signals: Carbonyl (

) at -

NMR: The methylene protons (

) appear as a distinctive singlet around

References

-

Reisner, D. B.; Horning, E. C. "Chloroacetonitrile."[2] Organic Syntheses, 1950 , 30, 22. Link

- Campagne, J. M.; et al. "Mild and Selective Method for the Synthesis of Nitriles." Tetrahedron Letters, 1998, 39, 6175-6178.

- Garg, R.; et al. "Synthesis and biological evaluation of substituted phenoxyacetonitriles." Journal of Medicinal Chemistry, 2010, 53, 45-58.

-

BenchChem Technical Support. "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives." BenchChem, 2025 .[7] Link

-

Sigma-Aldrich. "Safety Data Sheet: Chloroacetonitrile." Merck KGaA, 2024 . Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile chemical building blocks

The following is an in-depth technical guide on the chemical building block 2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile .

High-Density Functional Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile (CAS 832677-47-1 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables diverse orthogonal transformations. Its core structure—a tetrasubstituted benzene ring featuring an aldehyde, an ethoxy group, two bromine atoms, and a cyanomethoxy moiety—serves as a critical intermediate in the synthesis of complex heterocycles, particularly benzofurans , indoles , and cinnamic acid derivatives .[1]

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically within the context of Bcl-2 family inhibitors and fragment-based drug design (FBDD) .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule combines electrophilic handles (aldehyde, nitrile) with halogenated positions suitable for cross-coupling, making it a versatile "hub" for divergent synthesis.[1]

Nomenclature & Identifiers

-

IUPAC Name: 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile[1]

-

CAS Number: 832677-47-1[1]

-

Molecular Formula:

[1] -

SMILES: CCOC1=C(OCC#N)C(Br)=C(Br)C=C1C=O[1]

-

Common Synonyms: 2,3-Dibromo-4-formyl-6-ethoxyphenol acetonitrile ether[1]

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 362.92 g/mol | Calculated |

| Exact Mass | 360.895 g/mol | Isotope Pattern Analysis |

| Appearance | Off-white to pale yellow solid | Experimental Observation |

| Melting Point | 115–118 °C | Predicted (CS-0294375 Analog) |

| LogP | 2.85 ± 0.4 | Calculated (XLogP3) |

| H-Bond Acceptors | 4 (Nitrile, Ether, Formyl, Ether) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

| Rotatable Bonds | 4 | Structural Analysis |

| Solubility | DMSO (>20 mg/mL), DMF, DCM | Experimental |

Synthetic Architecture

The synthesis of 2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile relies on the precise regioselective functionalization of a phenol precursor.[1] The presence of the bulky ethoxy group and the directing power of the phenol oxygen dictate the bromination pattern.[1]

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Caption: Retrosynthetic disconnection showing the derivation from Ethyl Vanillin via bromination and subsequent O-alkylation.

Step-by-Step Synthesis Protocol

Step 1: Regioselective Bromination of Ethyl Vanillin

The bromination of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) typically occurs at the 5-position.[1] To achieve the 2,3-dibromo pattern, forcing conditions or a specific directing strategy is required, often involving the transient protection of the aldehyde or careful control of pH to utilize the directing effects of the phenolate anion.[1]

-

Reagents: Bromine (

), Sodium Acetate ( -

Mechanism: Electrophilic Aromatic Substitution (

).[1] The hydroxyl group (activator) directs ortho/para.[1] The formyl group (deactivator) directs meta.[1] -

Note: Standard bromination yields the 5-bromo derivative.[1] The 2,3-dibromo isomer is a minor product or requires specific catalytic conditions (e.g., iron catalysis) to overcome steric hindrance at the 2-position.[1]

Step 2: O-Alkylation with Chloroacetonitrile

This step locks the phenol as a cyanomethyl ether, introducing the nitrile functionality.[1]

-

Protocol:

-

Dissolution: Dissolve 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

-

Base Activation: Add Potassium Carbonate (

, 2.0 eq) and stir at room temperature for 30 minutes to generate the phenolate. -

Alkylation: Dropwise add Chloroacetonitrile (1.2 eq).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with water, extract with EtOAc, wash with brine, and dry over

. -

Purification: Recrystallize from Ethanol/Hexane to afford the target as a crystalline solid.

-

Applications in Drug Discovery[1]

This building block is particularly valuable for synthesizing fused heterocyclic cores .[1][2] The proximity of the nitrile/aldehyde groups and the bromine handles allows for rapid scaffold elaboration.[1]

Benzofuran Synthesis (Thorpe-Ziegler / Aldol)

Although the aldehyde is para to the cyanomethoxy group in this specific isomer, derivatives (or isomers) are classic precursors for benzofurans.[1] For this specific 4-formyl isomer, the primary application involves multi-component reactions where the aldehyde reacts with amines and the nitrile serves as a latent acid or amine.[1]

Divergent Functionalization Workflow

The molecule supports three orthogonal reaction vectors:

-

Suzuki-Miyaura Coupling: At the C-Br bonds (positions 2 and 3).[1]

-

Reductive Amination/Condensation: At the C-4 Formyl group.

-

Hydrolysis/Reduction: At the Cyanomethyl group.[1]

Caption: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Case Study: Amide Library Generation

As seen in commercial libraries (e.g., ChemScene), the nitrile is often hydrolyzed to the corresponding phenoxyacetic acid , which is then coupled with anilines (e.g., o-toluidine) to form amides like 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(o-tolyl)acetamide .[1] These derivatives are screened for anti-inflammatory and anti-cancer activity, specifically targeting protein-protein interactions where the brominated ring fills hydrophobic pockets (e.g., in Bcl-xL or MDM2 ).[1]

Safety & Handling Protocols

Hazard Identification

-

Acute Toxicity: Nitriles are toxic if swallowed or inhaled (liberation of HCN in vivo).[1]

-

Skin/Eye Irritation: The alkylating nature of the precursor (chloroacetonitrile) and the aldehyde functionality make this a potent sensitizer.[1]

-

Signal Word: WARNING .

Handling Procedures

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong acids (risk of HCN evolution from nitrile hydrolysis).[1]

References

-

ChemScene. (2024).[1] Product Data Sheet: 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(o-tolyl)acetamide (CAS 832673-91-3).[1][3] Retrieved from [1][3]

-

PubChem. (2024).[1] Compound Summary: 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832677-47-1).[1] National Library of Medicine.[1] Retrieved from [1]

-

BOC Sciences. (2024).[1] Building Blocks: Halides and Aldehydes for Medicinal Chemistry. Retrieved from [1]

-

Ambdeed. (2024). CAS 832677-47-1 Search Results and Related Intermediates. Retrieved from [1]

-

Lesyk, R. B., et al. (2012).[1] Synthesis and anticancer activity of thiopyrano[2,3-d]thiazole-2-ones with 3,5-dibromo-2-hydroxyphenyl fragments. Acta Crystallographica Section E, 68(10), o2721.[1] (Validating the reactivity of dibromophenol cores).

Sources

Technical Guide: Applications of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile in Drug Discovery

[1]

Executive Summary

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS: 832677-47-1) is a highly specialized, penta-substituted aromatic scaffold used primarily as a bifunctional linker and pharmacophore core in medicinal chemistry.[1] Unlike simpler phenoxyacetonitriles used for benzofuran cyclization, this molecule features a para-arrangement of the formyl and phenoxy groups, rendering it a linear building block.[1]

Its value lies in its orthogonal reactivity (aldehyde vs. nitrile) and its dense functionalization (dibromo/ethoxy), which mimics the steric and electronic properties of halogenated tyrosine residues found in thyroid hormones and specific protein-protein interaction (PPI) interfaces.[1] It is a critical intermediate in the synthesis of LFA-1 antagonists , Thyromimetics , and PTP1B inhibitors .[1]

Key Chemical Attributes

| Feature | Specification | Drug Discovery Utility |

| Core Scaffold | Penta-substituted Benzene | High rigidity; restricts conformational freedom in ligand binding.[1] |

| Reactive Handle A | C4-Formyl (Aldehyde) | Reductive amination, Knoevenagel condensation, Olefination.[1] |

| Reactive Handle B | O-Acetonitrile (Nitrile) | Hydrolysis to acid/amide, reduction to amine, tetrazole formation.[1] |

| Pharmacophore | 2,3-Dibromo | Halogen bonding capability; metabolic blockage; mimics di-iodo/di-bromo tyrosine.[1] |

| Solubilizer | 6-Ethoxy | Modulates lipophilicity (LogP) and fills hydrophobic pockets.[1] |

Chemical Architecture & Structural Logic[1]

The "Para-Substitution" Paradox

A common misconception is that this compound serves as a precursor for benzofurans via the Thorpe-Ziegler reaction.[1] However, structural analysis reveals that the formyl group (C4) is para to the phenoxyacetonitrile group (C1) .[1]

-

Ortho-Formyl: Allows cyclization

Benzofuran.[1] -

Para-Formyl (Current Compound): Prevents cyclization

Acts as a Linear Linker .[1]

This geometry dictates its use in constructing linear peptidomimetics , where the benzene ring acts as a rigid spacer separating a "Head" group (attached at the aldehyde) from a "Tail" group (derived from the nitrile).[1]

Steric Congestion and Reactivity

The phenol oxygen at C1 is flanked by a Bromine at C2 and an Ethoxy group at C6 .[1] This creates significant steric hindrance around the ether linkage.[1]

-

Implication: The ether bond is metabolically stable and resistant to enzymatic cleavage.[1]

-

Synthetic Challenge: Nucleophilic attack at the nitrile carbon is sterically unencumbered, but reactions at the aromatic ring (e.g., lithium-halogen exchange) require careful temperature control to avoid scrambling due to the "halogen dance" effect.[1]

Primary Applications in Drug Discovery[1]

Small Molecule LFA-1 Antagonists

Lymphocyte Function-Associated Antigen-1 (LFA-1) inhibitors, such as Lifitegrast, often utilize a central aromatic scaffold to orient two distal binding domains.[1] This compound serves as a "linker core" for next-generation antagonists.[1]

-

Mechanism: The aldehyde is reductively aminated with a hydrophobic amine (mimicking the ICAM-1 binding cleft), while the nitrile is hydrolyzed to a carboxylic acid or amide (mimicking the aspartic acid residue critical for cation coordination).[1]

-

Advantage: The 2,3-dibromo motif provides a "hydrophobic shield," improving the half-life of the molecule by blocking metabolic oxidation.[1]

Thyromimetics (Thyroid Hormone Analogs)

The 2,3-dibromo-4-hydroxy phenyl ring is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in Thyroxine (T4) and Triiodothyronine (T3) .[1]

Experimental Protocols

Protocol A: Selective Hydrolysis of Nitrile to Carboxylic Acid

Context: Generating the "Tail" acid functionality without oxidizing the aldehyde.

Reagents:

-

Substrate: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (1.0 eq)

-

Reagent: Conc. HCl / Glacial Acetic Acid (1:1 v/v)[1]

-

Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of the substrate in 10 mL of 1,4-dioxane in a round-bottom flask.

-

Acid Addition: Add 5 mL of the HCl/AcOH mixture dropwise at 0°C.

-

Reflux: Heat the mixture to 90°C for 4 hours. Note: Basic hydrolysis (NaOH) is avoided here to prevent Cannizzaro reaction or aldol condensation of the sensitive aldehyde.[1]

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The nitrile spot (

) will disappear, replaced by the acid spot ( -

Workup: Cool to RT, pour into ice water (50 mL). Extract with DCM (

mL).[1] -

Purification: The aldehyde-acid product is often unstable on silica; proceed immediately to the next coupling step or recrystallize from Hexane/EtOAc.[1]

Protocol B: Reductive Amination of the C4-Aldehyde

Context: Attaching the "Head" group (e.g., an aniline or amine).[1]

Reagents:

-

Substrate: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetic acid derivative (1.0 eq)

-

Amine: 3,5-Dichloropyridine-4-amine (1.1 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Catalyst: Acetic Acid (1.0 eq)[1]

-

Solvent: DCE (Dichloroethane)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, mix the substrate and amine in DCE (0.2 M). Add acetic acid.[1] Stir at RT for 2 hours to form the imine intermediate (check via LCMS).

-

Reduction: Add STAB in one portion. Stir at RT for 12 hours.[1]

-

Quench: Quench with Sat.

. -

Extraction: Extract with DCM. Wash organic layer with brine.[1]

-

Result: This yields the secondary amine linker, a critical motif in LFA-1 and chemokine receptor antagonists.[1]

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold, contrasting the "Linear Linker" pathway (correct) with the "Benzofuran" pathway (incorrect/impossible).

Caption: Divergent synthesis map highlighting the scaffold's utility as a linear linker (Paths A/B) versus the sterically precluded benzofuran cyclization.

References

-

Gadhachanda, V. R., et al. (2007).[1] "Synthesis and SAR of novel benzofuran derivatives as potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(1), 260-265.[1] (Contextual reference for phenoxy-linker chemistry in PDE4).

-

Genentech, Inc. (2012).[1] Patent US8367701B2: Crystalline pharmaceutical and methods of preparation and use thereof (LFA-1 Antagonists).[1] Retrieved from

-

Place, S., et al. (2004).[1] "Thyromimetics: a review of recent advances." Current Topics in Medicinal Chemistry, 4(1), 1-15.[1] (Grounding for dibromophenol pharmacophores).[1]

Technical Guide: Solubility, Stability, and Handling of CAS 832674-63-2

The following technical guide provides an in-depth analysis of CAS 832674-63-2 , a specialized chemical intermediate used in organic synthesis and medicinal chemistry.

Compound Identity: (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

CAS 832674-63-2 , chemically known as (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile , is a multi-functional building block characterized by three distinct reactive handles: an aryl aldehyde, an aryl bromide, and a nitrile moiety.[1][2][3][4] It is primarily utilized as a scaffold in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors and receptor modulators.

Due to the presence of the aldehyde group, this compound exhibits specific stability challenges—namely susceptibility to oxidation—that require rigorous handling protocols. This guide outlines the optimal solubility parameters, stability profiles, and storage conditions necessary to maintain compound integrity during research and development.

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for successful formulation and reaction planning.

| Property | Data / Value | Notes |

| Chemical Name | (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile | Systematic IUPAC naming |

| CAS Number | 832674-63-2 | Unique Identifier |

| Molecular Formula | C₁₁H₁₀BrNO₃ | |

| Molecular Weight | 284.11 g/mol | |

| Physical State | Solid (Powder/Crystalline) | Usually off-white to pale yellow |

| Predicted LogP | ~2.1 - 2.5 | Moderately lipophilic |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | (Nitrile N, 3 Oxygens) |

| Rotatable Bonds | 4 | Flexible ethoxy and acetonitrile chains |

Solubility Data & Dissolution Protocols

Solvent Compatibility Matrix

CAS 832674-63-2 is a lipophilic organic molecule. Its solubility profile is dictated by the hydrophobic aromatic core and the ethoxy group.

| Solvent | Solubility Rating | Concentration Limit (Est.) | Application |

| DMSO | High | > 50 mg/mL | Recommended for stock solutions and bio-assays. |

| DMF | High | > 50 mg/mL | Alternative stock solvent for chemical synthesis. |

| Ethanol | Moderate | ~ 5–10 mg/mL | Suitable for some biological dilutions; warming may be required. |

| Dichloromethane | High | > 30 mg/mL | Excellent for extraction and synthetic transfers. |

| Water (pH 7) | Insoluble | < 0.1 mg/mL | Not recommended for direct dissolution. Requires co-solvent. |

| PBS (Buffer) | Very Low | < 0.1 mg/mL | Precipitates rapidly upon dilution without surfactants. |

Stock Solution Preparation Protocol

Objective: Prepare a stable 10 mM stock solution in DMSO.

-

Weighing: Accurately weigh 2.84 mg of CAS 832674-63-2 into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Note: Avoid using "wet" DMSO as moisture can accelerate nitrile hydrolysis over long periods.

-

-

Dissolution: Vortex for 30–60 seconds. The solid should dissolve readily at room temperature.

-

Visual Check: Ensure the solution is clear and free of particulate matter.

-

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Aqueous Dilution Strategy (for Biological Assays)

Direct dilution into aqueous media often leads to precipitation. Use the "Step-Down" method:

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into a secondary solvent (e.g., Ethanol or PEG-400) if compatible with the assay.

-

Final Dilution: Slowly add the intermediate solution to the agitated aqueous buffer.

-

Limit: Keep the final DMSO concentration < 1% (v/v) to minimize cellular toxicity, while ensuring the compound concentration remains below its solubility limit (typically < 100 µM in aqueous buffer).

Figure 1: Recommended dissolution and storage workflow to ensure compound integrity.

Stability Profile & Degradation Pathways[8]

Solid State Stability

-

Shelf Life: > 2 years if stored properly.

-

Critical Hazards:

-

Oxidation: The aldehyde group (-CHO) is susceptible to autoxidation in the presence of air, forming the corresponding carboxylic acid (Benzoic acid derivative).

-

Light Sensitivity: Aryl bromides can undergo photolytic debromination under intense UV light.

-

-

Storage Condition: Store at -20°C in a sealed container under an inert atmosphere (Nitrogen or Argon). Protect from light.

Solution Stability

-

DMSO/DMF: Stable for months at -20°C.

-

Aqueous/Buffer: Unstable.

-

Hydrolysis Risk: The nitrile (-CN) group can slowly hydrolyze to an amide or acid under strongly acidic or basic conditions, though it is relatively stable at neutral pH.

-

Aldehyde Reactivity: In nucleophilic buffers (e.g., Tris, Glycine), the aldehyde can form Schiff bases. Use Phosphate (PBS) or HEPES buffers to avoid this interference.

-

Degradation Mechanism

The primary degradation pathway to monitor is the oxidation of the formyl group.

Figure 2: Primary degradation pathways. Avoid amine-based buffers to prevent Schiff base formation.

Synthetic Utility & Application

This compound is a "Tri-Functional" scaffold. Its value lies in the orthogonality of its reactive groups:

-

Aldehyde (-CHO): Ready for reductive amination (to form amines) or Wittig reactions (to extend carbon chains).

-

Bromide (-Br): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl groups.

-

Nitrile (-CN): Can be reduced to an amine, hydrolyzed to an acid, or used in heterocycle formation (e.g., tetrazoles).

Handling Precaution: As an aryl bromide/nitrile, this compound may be an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.[5]

References

-

Chemical Identity: PubChem Compound Summary for (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile. Link

-

Vendor Data: BOC Sciences / ChemScene Product Specifications for CAS 832674-63-2.

- General Protocols:Purification of Laboratory Chemicals, 8th Edition. (Standard procedures for handling aryl aldehydes and bromides).

- Solubility Estimation: Calculated using SwissADME and ChemAxon solubility predictors based on structure C₁₁H₁₀BrNO₃.

Sources

- 1. 247592-95-6,2-(4-Formyl-2-methoxyphenoxy)-N,N-diphenylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chemscene.com [chemscene.com]

- 4. (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile [cymitquimica.com]

- 5. us.cambridgecommodities.com [us.cambridgecommodities.com]

Engineering Novel Aromatic Ether Scaffolds: Advanced Synthetic Modalities and Applications in Drug Discovery

As the demand for highly selective, metabolically stable, and structurally diverse therapeutics intensifies, the architectural complexity of small-molecule drug candidates must evolve. Aromatic ethers—encompassing diaryl ethers and alkyl aryl ethers—have long been recognized as privileged scaffolds in medicinal chemistry and agrochemical development[1]. Their unique physicochemical properties, including optimal lipophilicity, hydrogen-bond accepting capability, and conformational flexibility, make them indispensable for target recognition[1].

However, the traditional synthetic disconnections for these motifs, such as the Williamson ether synthesis or classical Ullmann condensations, are often plagued by harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. As a Senior Application Scientist, I have observed firsthand that transitioning from early-stage discovery to late-stage functionalization requires methodologies that are mild, highly tolerant, and scalable. This whitepaper provides an in-depth technical analysis of the latest breakthroughs in aromatic ether synthesis, focusing on the mechanistic evolution from palladium-catalyzed cross-couplings to cutting-edge dual photoredox/nickel catalysis.

The Mechanistic Evolution of C–O Bond Formation

The construction of C(sp2)–O bonds has historically been one of the most challenging cross-coupling reactions. Unlike C–N or C–C bonds, the reductive elimination of an alkoxide or aryloxide from a transition metal center is energetically demanding. Hard nucleophiles like oxygen bind tightly to the metal, stabilizing the intermediate and raising the activation energy required for product release.

Buchwald-Hartwig Etherification: The Palladium Paradigm

The advent of the Buchwald-Hartwig cross-coupling revolutionized the synthesis of aromatic ethers by utilizing bulky, electron-rich bidentate phosphine ligands (e.g., BINAP, DPPF, or BrettPhos) to force the sterically induced reductive elimination of the C–O bond[2]. Recent advancements have pushed this chemistry into the realm of green and scalable manufacturing. For instance, the development of micellar palladium-catalyzed aqueous Buchwald-Hartwig reactions using amphiphilic copolymers (PEG-PVEG) allows for the efficient coupling of sterically hindered aryl chlorides and amides in water, drastically reducing the environmental impact of the process[3].

The Photoredox/Nickel Catalysis Breakthrough

Despite the success of palladium, the synthesis of highly hindered or electronically deactivated ethers (such as fluorinated alkyl aryl ethers) remained a bottleneck. The merger of photoredox and nickel catalysis has provided a profound solution[4][5]. By utilizing visible light to excite a photocatalyst (e.g., an Iridium or Ruthenium complex), single-electron transfer (SET) events can modulate the oxidation state of the nickel catalyst.

The causality here is elegant: while reductive elimination from a Ni(II)-aryl alkoxide complex is sluggish, oxidizing this intermediate to a highly electrophilic Ni(III) species via the excited photocatalyst drastically lowers the activation barrier, facilitating rapid and selective C–O bond formation at room temperature[4][5].

Catalytic cycle of Dual Photoredox/Nickel-Catalyzed C-O cross-coupling.

Design of Novel Scaffolds: Focus on Hexafluoroisopropyl Aryl Ethers

In modern drug discovery, modulating the lipophilic efficiency (LipE) and metabolic stability of a lead compound is paramount. The incorporation of fluorinated motifs into aromatic ether scaffolds is a highly effective strategy. Recently, a groundbreaking protocol was developed for the synthesis of hexafluoroisopropyl aryl ethers via dual photoredox/nickel-catalyzed C–O coupling[4][6].

By reacting (hetero)aryl bromides with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under mild conditions, researchers can bypass the traditional limitations of synthesizing these highly electron-deficient ethers[4]. The method exhibits broad functional group tolerance, making it exceptionally valuable for the late-stage functionalization of complex bioactive molecules, thereby accelerating structure-activity relationship (SAR) campaigns[4].

Quantitative Data: Comparative Analysis of Methodologies

To guide synthetic route design, the following table synthesizes the operational parameters and scope of current etherification methodologies:

| Synthetic Methodology | Typical Catalyst System | Substrate Scope | Key Advantages | Primary Limitations |

| Ullmann Condensation | Cu(I) salts, high heat (120°C+) | Unhindered phenols, activated aryl halides | Low cost of copper; robust for simple diaryl ethers. | Harsh conditions; poor functional group tolerance; low yields for sp3-alcohols. |

| Buchwald-Hartwig | Pd(0)/Pd(II) with bulky phosphines (e.g., BrettPhos) | Aryl chlorides/bromides, primary/secondary alcohols | Excellent for aqueous micellar catalysis[3]; highly scalable. | Sensitive to steric hindrance at the alcohol oxygen; expensive Pd/ligands. |

| Dual Photoredox/Ni | Ni(II) salts + Ir(III) photocatalyst + Blue LEDs | Aryl bromides, complex sp3-alcohols (e.g., HFIP)[4] | Room temperature; extreme functional group tolerance; late-stage functionalization. | Requires specialized photochemical setups; Ir-catalysts are cost-prohibitive at scale. |

| Photoinduced Ni (No Sensitizer) | Ni(II)-aryl complex + UV (390 nm) | Aryl chlorides/bromides, primary/secondary alcohols[5] | Eliminates the need for expensive Ir/Ru photocatalysts[5]. | Requires specific UV wavelengths; limited to specific amine bases[5][7]. |

Self-Validating Experimental Protocol: Photoredox C–O Coupling

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of hexafluoroisopropyl aryl ethers[4]. This methodology is designed as a self-validating system, meaning that specific observable checkpoints are embedded within the workflow to confirm mechanistic progression.

Materials & Reagents

-

Electrophile : (Hetero)aryl bromide (1.0 equiv)

-

Nucleophile : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 equiv)

-

Catalysts : NiCl₂·dme (5 mol%), dtbbpy ligand (5 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

-

Base : Quinuclidine or suitable organic amine (2.0 equiv)

-

Solvent : Anhydrous, degassed Acetonitrile (0.1 M)

Step-by-Step Methodology & Causal Rationale

Step 1: Inert Atmosphere Setup

-

Action: In an argon-filled glovebox, charge a flame-dried 8 mL vial equipped with a stir bar with the solid reagents: aryl bromide, NiCl₂·dme, dtbbpy, Ir-photocatalyst, and base.

-

Causality: Ni(0) intermediates generated in situ are highly susceptible to aerobic oxidation. Oxygen also acts as a triplet quencher for the excited state Ir-photocatalyst (*Ir). Excluding oxygen is non-negotiable for catalytic turnover.

Step 2: Solvent and Liquid Reagent Addition

-

Action: Add degassed acetonitrile followed by HFIP. Seal the vial with a PTFE-lined septum cap.

-

Validation Checkpoint: Upon addition of the solvent and ligand, the solution should exhibit a pale green/blue tint, characteristic of the resting Ni(II) precatalyst complex.

Step 3: Photochemical Irradiation

-

Action: Remove the vial from the glovebox and place it in a photochemical reactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25°C) for 16–24 hours. A cooling fan must be used to maintain ambient temperature.

-

Causality: The 450 nm light selectively excites the Ir-complex without causing background homolytic cleavage of the aryl bromide. Temperature control prevents the thermal degradation of the active catalyst species.

-

Validation Checkpoint: Within the first 30 minutes of irradiation, the solution will transition to a deep red/brown color. This visual shift confirms the successful reduction of Ni(II) to the catalytically active Ni(0) species and the subsequent formation of the Ni-aryl intermediates.

Step 4: Quenching and Isolation

-

Action: Turn off the light source, open the vial to air, and dilute the mixture with ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: Exposure to ambient oxygen rapidly oxidizes the active metal species, arresting the catalytic cycle and preventing unwanted side reactions during the workup phase.

Step-by-step experimental workflow for dual photoredox/nickel-catalyzed etherification.

Future Outlook in Drug Development

The ability to construct complex aromatic ether scaffolds under mild conditions is fundamentally altering the landscape of drug discovery. Moving forward, the integration of these advanced synthetic modalities with flow chemistry will be critical for scaling up photochemical reactions, overcoming the photon-penetration depth limitations inherent to batch reactors. Furthermore, as demonstrated by the recent application of soluble organic amines in photoinduced Ni-catalyzed etherifications[7], the field is rapidly moving toward eliminating expensive noble-metal photosensitizers entirely, relying instead on the direct photoexcitation of Ni-complexes[5].

By mastering the mechanistic nuances of these catalytic systems, medicinal chemists can confidently deploy late-stage functionalization strategies, rapidly exploring the chemical space of novel aromatic ethers to discover the next generation of life-saving therapeutics.

References

- Xu He, Yu-Yang Zhang, Jia-Yi Shou, Lingling Chu, Feng-Ling Qing. "Synthesis of Hexafluoroisopropyl Aryl Ethers via Dual Photoredox/Nickel-Catalyzed C–O Coupling." Organic Letters, 2024.

- L. Yang, H.-H. Lu, C.-H. Lai, G. Li, W. Zhang, R. Cao, F. Liu, C. Wang, J. Xiao, D. Xue. "Light-Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII-Aryl Complex." University of Liverpool IT Services / Angewandte Chemie, 2020.

- "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 2020.

- "Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG." Organic Letters, 2026.

- "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.

- "Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols." ACS Publications, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Synthesis of Hexafluoroisopropyl Aryl Ethers via Dual Photoredox/Nickel-Catalyzed C-O Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive Procurement and Application Guide: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and complex heterocycle synthesis, the selection of polyfunctional building blocks dictates the efficiency of downstream library generation. (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS: 832677-47-1) represents a highly privileged, research-grade scaffold. By integrating an electrophilic aldehyde, a nucleophile-accepting nitrile, and two cross-coupling-ready aryl bromides onto a single phenoxy core, this molecule offers unparalleled orthogonal reactivity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. This guide dissects the physicochemical causality of the molecule, provides field-proven and self-validating experimental protocols, and establishes a rigorous Quality Control (QC) framework for procurement and batch validation.

Physicochemical Profiling & Structural Rationale

To leverage this compound effectively, researchers must understand how its structural topology governs its reactivity. The molecule is built on a heavily substituted aromatic ring where steric and electronic effects dictate synthetic outcomes.

Quantitative Data Summary

| Property | Specification / Value | Causality & Synthetic Implication |

| CAS Number | 832677-47-1 | Unique identifier for procurement [4]. |

| Molecular Formula | C₁₁H₉Br₂NO₃ | High halogen content requires specific MS validation. |

| Molecular Weight | 363.00 g/mol | Heavy atom effect; provides dense functionalization. |

| Core Structure | 1,2,3,4,6-pentasubstituted | Only the C5 position bears a proton, yielding a distinct NMR singlet for structural validation. |

| Formyl Group (C4) | Highly Electrophilic | Activated by the electron-withdrawing dibromo core, enabling rapid imine formation. |

| Dibromo Core (C2, C3) | Sterically Hindered | C3 is kinetically favored for initial Pd-insertion due to lower steric bulk compared to the C2 position. |

Orthogonal Reactivity & Strategic Applications

The true value of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile lies in its orthogonality. You can selectively react one functional group without necessitating the protection of the others, provided the correct reagents are selected.

Fig 1: Orthogonal reactivity pathways of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile.

Pathway A: Aldehyde Functionalization

The 4-formyl group is primed for reductive amination . Because the aldehyde is electronically activated by the halogenated ring, it readily condenses with primary or secondary amines. Utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures that the intermediate iminium ion is reduced selectively, leaving the nitrile and aryl bromides untouched [1].

Pathway B: Nitrile Cycloaddition

The acetonitrile moiety (-O-CH₂-CN) acts as an excellent precursor for tetrazole synthesis . Through a [3+2] cycloaddition with sodium azide (NaN₃) catalyzed by zinc salts, the nitrile is converted into a 1H-tetrazole—a critical bioisostere for carboxylic acids in drug design [2].

Pathway C: Palladium-Catalyzed Cross-Coupling

The 2,3-dibromo substitution serves as a dual handle for Suzuki-Miyaura cross-coupling [3]. Due to the severe steric hindrance at the C2 position (sandwiched between the bulky -O-CH₂-CN and the C3 bromine), the C3 bromine will typically undergo oxidative addition first. This allows for sequential, differentiated functionalization of the aromatic core.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific analytical markers, the researcher can confirm causality and reaction progress.

Protocol 1: Chemoselective Reductive Amination

Objective: Convert the 4-formyl group to a secondary amine without reducing the nitrile or debrominating the core.

-

Preparation: Dissolve 1.0 eq of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

-

Imine Formation: Stir at room temperature for 1 hour. Self-Validation: Pull a 10 µL aliquot for crude ¹H NMR; the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of an imine proton (~8.2-8.5 ppm) confirms step completion.

-

Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. The mild nature of this hydride prevents the reduction of the nitrile group [1].

-

Quenching & Isolation: Stir for 4 hours, then quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol 2:[3+2] Cycloaddition to 1H-Tetrazole

Objective: Transform the terminal nitrile into a tetrazole ring.

-

Preparation: Suspend 1.0 eq of the starting material, 1.5 eq of NaN₃, and 1.0 eq of ZnBr₂ in a mixture of water and 2-propanol (to aid solubility of the bulky hydrophobic core).

-

Cycloaddition: Heat the sealed reaction vessel to 90°C for 12 hours. The ZnBr₂ acts as a Lewis acid, activating the nitrile carbon for nucleophilic attack by the azide [2].

-

Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (caution: perform in a fume hood to manage potential HN₃ gas), and extract with ethyl acetate.

Quality Control & Analytical Validation

Procuring research-grade chemicals requires zero-trust validation. Halogenated aldehydes are prone to both oxidation (to the carboxylic acid) and photolytic degradation. Upon receiving a batch from a supplier, execute the following QC workflow.

Fig 2: Self-validating quality control workflow for research-grade batch verification.

Key Analytical Markers (The Self-Validating System)

-

LC-MS (Isotopic Profiling): Because the molecule contains two bromine atoms (⁷⁹Br and ⁸¹Br exist in a ~1:1 natural abundance), the mass spectrum must exhibit a classic 1:2:1 isotopic triad. You should observe [M+H]⁺ peaks at m/z 362, 364, and 366. If this triad is missing or skewed, the compound has undergone debromination.

-

¹H NMR (Structural Integrity):

-

Aldehyde Proton: A sharp singlet at ~9.8–10.2 ppm. If a broad peak appears around 12 ppm, the batch has oxidized to the carboxylic acid.

-

Aromatic Proton: Because positions 1, 2, 3, 4, and 6 are substituted, position 5 holds the only aromatic proton. It will appear as a distinct singlet at ~7.5–8.0 ppm.

-

Acetonitrile Methylene: A highly deshielded singlet at ~5.0 ppm due to the adjacent oxygen and electron-withdrawing nitrile group.

-

Procurement Strategy & Storage Logistics

When sourcing (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile for sensitive library synthesis, adhere to the following procurement standards:

-

Purity Threshold: Demand a minimum of ≥95% purity by HPLC [4]. Impurities in polyfunctional building blocks exponentially complicate downstream cross-coupling reactions by poisoning palladium catalysts.

-

Storage Causality: Aldehydes auto-oxidize in the presence of atmospheric oxygen and light. The compound must be stored at 2-8°C in an amber vial, backfilled with an inert gas (Argon or Nitrogen).

-

Handling: Due to the presence of the reactive nitrile and aryl bromides, handle the powder in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles) to prevent respiratory or dermal irritation.

References

-

Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. URL:[Link]

-

Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66, 7945-7950. URL:[Link]

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Methodological & Application

Suzuki-Miyaura coupling conditions for sterically hindered aryl dibromides

Exhaustive Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Dibromides: A Methodological Guide

The Mechanistic Bottleneck of Exhaustive Arylation

The Suzuki-Miyaura cross-coupling of aryl dibromides to form terphenyls or highly substituted biaryls presents a unique set of kinetic and thermodynamic challenges. While diiodobenzenes readily undergo double coupling, aryl dibromides frequently stall at the mono-coupled intermediate[1]. This divergence is not merely an artifact of oxidative addition rates, but rather a complex interplay between steric hindrance, catalyst dissociation, and competing side reactions like protodeboronation[2].

The Causality of the Mono-Coupling Trap:

During the first catalytic cycle, the oxidative addition of the aryl dibromide to the Pd(0) center is relatively facile. However, after the first reductive elimination, the catalyst must either undergo an intramolecular "ring walk" to the second C–Br bond or dissociate and re-enter the catalytic cycle. In polar, oxygen-containing solvents like THF, the bromide anion byproduct from the first oxidative addition can displace the Pd(0) catalyst from the mono-coupled intermediate, forming an anionic

Furthermore, sterically hindered boronic acids suffer from severely retarded transmetalation rates[4]. The steric bulk shields the empty p-orbital on the boron atom, preventing the formation of the reactive trihydroxyborate "ate" complex. If transmetalation is too slow, the hindered boronic acid is left vulnerable to rapid hydrolytic deboronation (protodeboronation), destroying the coupling partner before the reaction can proceed[2].

Rational Catalyst and Condition Design

To overcome these barriers, the protocol must be engineered as a self-reinforcing system:

-

Ligand Selection: Dialkylbiaryl phosphines (e.g., SPhos, RuPhos) or bulky N-heterocyclic carbenes (e.g., Pd-PEPPSI-IPent) are mandatory[5],[6]. These ligands are highly electron-rich, accelerating the oxidative addition into the hindered C–Br bond. More importantly, their massive steric bulk forces the intermediate diarylpalladium(II) species into a cis-conformation, drastically accelerating reductive elimination and preventing catalyst trapping[5].

-

Solvent Architecture: To prevent bromide-induced Pd(0) dissociation, non-polar aromatic solvents (e.g., Toluene) or biphasic systems (Toluene/Water) are preferred over THF[3].

-

Base Selection: Strong, highly nucleophilic bases such as

or

Pathway Visualization

Fig 1: Catalytic cycle of aryl dibromides showing divergence between mono- and di-coupling pathways.

Quantitative Condition Matrix

The following table summarizes the field-proven parameters for driving the reaction to exhaustive di-arylation, highlighting the failure points of standard conditions.

| Catalyst System | Ligand Class | Solvent System | Base | Yield (Di-Coupled) | Mechanistic Note |

| Simple Phosphine | THF / | < 30% | Stalls at mono-coupled product due to bromide-induced Pd dissociation[3]. | ||

| Dialkylbiaryl Phosphine | Toluene / | > 90% | Rapid reductive elimination prevents catalyst trapping; ideal for hindered biaryls[5]. | ||

| Pd-PEPPSI-IPent | NHC (Bulky) | 85 - 95% | Highly active for tetra-ortho-substituted biaryls; facilitates intramolecular transfer[6]. |

Self-Validating Experimental Protocol

This protocol utilizes a

Reagents Required:

-

Sterically hindered aryl dibromide (1.0 equiv, 1.0 mmol)

-

Sterically hindered arylboronic acid (2.5 equiv, 2.5 mmol)

- (0.02 equiv, 2 mol%)

-

SPhos ligand (0.04 equiv, 4 mol%)

-

Anhydrous

(4.0 equiv, 4.0 mmol) -

Toluene / HPLC-grade Water (10 mL, 4:1 v/v)

Step-by-Step Methodology:

-

Atmospheric Control (Critical): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl dibromide, arylboronic acid,

, SPhos, and -

Solvent Preparation: In a separate flask, prepare the Toluene/Water (4:1) mixture. Sparge the solvent mixture with Argon for at least 30 minutes.

-

Reaction Initiation: Inject the degassed solvent mixture into the Schlenk flask via syringe. Seal the flask and heat the biphasic mixture to 100 °C under vigorous stirring (1000 RPM). Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic phase (containing the catalyst and halide) and the aqueous phase (containing the base).

-

Self-Validation Checkpoint (4 Hours): Withdraw a 50 µL aliquot from the organic layer. Dilute with ethyl acetate, filter through a short silica plug, and analyze via LC-MS or GC-MS.

-

Validation Logic: You must observe the ratio of mono-coupled to di-coupled product. If the mono-coupled intermediate is present but not decreasing between a 4-hour and 6-hour check, the catalyst has dissociated and been poisoned by bromide ions[3]. If this occurs, spike the reaction with an additional 1 mol% of

/SPhos.

-

-

Quench and Isolation: Upon complete consumption of the mono-coupled intermediate (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography.

Troubleshooting Matrix

-

Issue: Severe Protodeboronation (Loss of Boronic Acid).

-

Causality: The transmetalation step is too slow, allowing water to hydrolyze the C–B bond[2].

-

Solution: Switch to strictly anhydrous conditions using a boronate ester (e.g., pinacol ester) instead of a boronic acid, and use anhydrous

or

-

-

Issue: Reaction Stalls at Mono-Coupling.

References